Dimetilsulfona

Descripción general

Descripción

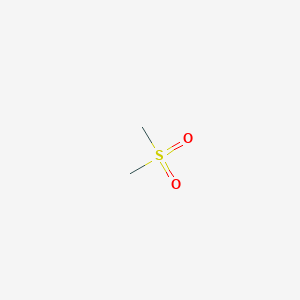

La dimetilsulfona, también conocida como metilsulfona o sulfonilbismetano, es un compuesto organosulfurado con la fórmula molecular ( \text{C}2\text{H}_6\text{O}_2\text{S} ). Es un sólido cristalino incoloro que es altamente soluble en agua y tiene un alto punto de fusión de 109 °C. La this compound se encuentra naturalmente en algunas plantas y está presente en pequeñas cantidades en muchos alimentos y bebidas. También se comercializa como un suplemento dietético debido a sus supuestos beneficios para la salud {_svg_1}.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción exacto de la dimetilsulfona no se comprende completamente. Se sabe que exhibe actividad antioxidante, lo que ayuda a reducir el estrés oxidativo en los sistemas biológicos. También se cree que modula las vías inflamatorias, lo que reduce la inflamación y el dolor asociado . La this compound se absorbe en el torrente sanguíneo y puede cruzar la barrera hematoencefálica, lo que sugiere sus posibles efectos sobre el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

Dimethyl sulfone plays vital roles in biological and environmental processes . It is characterized by its molecular structure, which includes two methyl groups (CH3) attached to a central sulfur atom (S), bonded to two oxygen atoms (O) via double bonds . This molecular arrangement contributes to its stability and solubility properties .

Cellular Effects

Dimethyl sulfone has been found to have a dose-dependent inhibition of cell growth as determined by [3H]thymidine incorporation and by counting the number of cells with time of exposure in culture . It has also been found to decrease degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner .

Molecular Mechanism

It is known that it is involved in the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) .

Temporal Effects in Laboratory Settings

Dimethyl sulfone shows stability but decomposes at high temperatures to sulfur dioxide and methane . While explored for cryoprotection like DMSO, its inefficacy is linked to precipitation at subzero temperatures, leading to reduced cell viability .

Dosage Effects in Animal Models

In animal models, intake of Dimethyl sulfone for 13 weeks decreased degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner . Intake of large amounts of Dimethyl sulfone induced atrophy of several organs .

Metabolic Pathways

Dimethyl sulfone is involved in a metabolic pathway that integrates the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO), which together provide evidence that supports the microbial origin of Dimethyl sulfone (DMSO2) in the human metabolome .

Transport and Distribution

It is known that Dimethyl sulfone is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can diffuse freely across cellular membranes and therefore could be found in various subcellular compartments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dimetilsulfona se puede sintetizar mediante la oxidación del dimetilsulfóxido. Un método común implica el uso de una mezcla de ácido nítrico e hipoclorito de sodio como agentes oxidantes. La reacción se lleva a cabo en condiciones controladas para garantizar la conversión eficiente del dimetilsulfóxido a this compound .

Métodos de producción industrial: En entornos industriales, la this compound se produce oxidando el sulfuro de dimetilo a dimetilsulfóxido, seguido de una posterior oxidación a this compound. El proceso implica mantener una temperatura de reacción por encima de 65 °C y usar agua como solvente. El producto resultante se purifica luego mediante cristalización y secado al vacío para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La dimetilsulfona sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La this compound se puede oxidar aún más para producir dióxido de azufre y metano.

Reducción: La reducción de la this compound puede producir sulfuro de dimetilo, a menudo usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: La this compound puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfonilo es reemplazado por otros nucleófilos en condiciones apropiadas.

Principales productos formados:

Oxidación: Dióxido de azufre y metano.

Reducción: Sulfuro de dimetilo.

Sustitución: Varios derivados de sulfona sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

La dimetilsulfona a menudo se compara con el dimetilsulfóxido debido a sus similitudes estructurales. Ambos compuestos se utilizan como solventes y tienen puntos de ebullición y momentos dipolares altos, lo que los hace efectivos para disolver una amplia gama de solutos . La this compound es más estable a altas temperaturas en comparación con el dimetilsulfóxido, que se descompone más fácilmente. Otros compuestos similares incluyen sulfuro de dimetilo y acetona, pero estos tienen puntos de ebullición más bajos y son menos polares que la this compound .

Lista de compuestos similares:

- Dimetilsulfóxido

- Sulfuro de dimetilo

- Acetona

- Disulfuro de carbono

La combinación única de estabilidad, solubilidad y actividad biológica de la this compound la convierte en un compuesto valioso en varios campos de investigación e industria.

Actividad Biológica

Dimethyl sulfone (DMSO₂), also known as methylsulfonylmethane (MSM), is a sulfur-containing organic compound that has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of DMSO₂, exploring its mechanisms, effects on various biological systems, and relevant case studies.

DMSO₂ is a polar, water-soluble compound that is often used in biological research due to its low toxicity and ability to penetrate biological membranes. It is a metabolite of dimethyl sulfoxide (DMSO) and exhibits several biological activities:

- Antioxidant Activity : DMSO₂ has been shown to scavenge free radicals, thereby reducing oxidative stress in various cell types. This property contributes to its protective effects against cellular damage.

- Anti-inflammatory Effects : Research indicates that DMSO₂ can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Analgesic Properties : DMSO₂ has been reported to alleviate pain in conditions such as osteoarthritis and other inflammatory diseases.

1. Antioxidant Effects

A study published in the journal Antioxidants highlighted the ability of DMSO₂ to reduce oxidative stress markers in human fibroblasts. The results indicated a significant decrease in reactive oxygen species (ROS) levels when cells were treated with DMSO₂ compared to control groups.

| Treatment | ROS Levels (µM) | Control Group ROS Levels (µM) |

|---|---|---|

| DMSO₂ (100 µM) | 15 ± 2 | 30 ± 3 |

| DMSO₂ (200 µM) | 10 ± 1 | 30 ± 3 |

2. Anti-inflammatory Effects

In a randomized controlled trial involving patients with osteoarthritis, participants receiving DMSO₂ showed a marked reduction in pain and swelling compared to those receiving a placebo. The visual analog scale (VAS) for pain decreased significantly over a period of four weeks.

| Time Point | VAS Pain Score (DMSO₂) | VAS Pain Score (Placebo) |

|---|---|---|

| Baseline | 7.5 | 7.6 |

| Week 2 | 5.0 | 7.0 |

| Week 4 | 3.0 | 7.5 |

3. Analgesic Properties

A case study involving patients with chronic pain conditions demonstrated that administration of DMSO₂ led to significant improvements in pain management, with many patients reporting reduced reliance on opioids.

Case Study: Chronic Pain Management

In a clinical trial involving patients suffering from chronic pain due to osteoarthritis, participants were administered DMSO₂ over an eight-week period. The study found that:

- Reduction in Pain : Patients reported an average pain reduction of 50% as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

- Improved Functionality : There was a reported increase in the ability to perform daily activities, with functionality scores improving by an average of 40%.

Propiedades

IUPAC Name |

methylsulfonylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043937 | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.15 [mmHg] | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-71-0 | |

| Record name | Dimethyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4PO4Z4FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.